molecular formula C5H5NO2 B189473 3-Hydroxypyridine 1-oxide CAS No. 6602-28-4

3-Hydroxypyridine 1-oxide

Cat. No.: B189473
CAS No.: 6602-28-4
M. Wt: 111.1 g/mol
InChI Key: YMEZKRMAPQIBQH-UHFFFAOYSA-N
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Description

3-Hydroxypyridine N-oxide exists in ethanol in the form of free base and in acid medium in the form of conjugate acid.

Biochemical Analysis

Biochemical Properties

3-Hydroxypyridine-N-oxide plays a significant role in biochemical reactions. It has been used to study the substrate specificity of dimethyl sulfoxide reductase, an enzyme isolated from anaerobically grown Escherichia coli . This enzyme is known for its broad substrate specificity, and 3-Hydroxypyridine-N-oxide serves as a valuable tool in understanding its interactions. The compound exists in ethanol in the form of a free base and in acid medium in the form of a conjugate acid . These properties make it a versatile compound for various biochemical studies.

Cellular Effects

The effects of 3-Hydroxypyridine-N-oxide on cellular processes are profound. It has been observed to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of microbial degradation, 3-Hydroxypyridine-N-oxide is involved in the formation of diols and other derivatives, which can impact cellular metabolic pathways . Additionally, its role in the study of dimethyl sulfoxide reductase highlights its importance in cellular enzymatic reactions .

Molecular Mechanism

At the molecular level, 3-Hydroxypyridine-N-oxide exerts its effects through various mechanisms. It has been established by UV spectroscopy that in aqueous and acid solutions, the compound exists in the form of a conjugate acid, while in an alkaline medium, it exists in the anionic form . This dual nature allows it to participate in different biochemical reactions depending on the pH of the environment. The compound’s interaction with dimethyl sulfoxide reductase involves binding interactions that are crucial for understanding its substrate specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxypyridine-N-oxide can change over time. Studies have shown that the compound’s stability and degradation are influenced by the pH of the medium. For example, in acidic solutions, it exists as a conjugate acid, while in alkaline solutions, it is in the anionic form . These transformations can affect its long-term stability and the outcomes of in vitro or in vivo studies. The ionization constants of 3-Hydroxypyridine-N-oxide have been determined using NMR spectroscopy, providing insights into its behavior over time .

Dosage Effects in Animal Models

The effects of 3-Hydroxypyridine-N-oxide vary with different dosages in animal models. In studies involving neuroprotective effects, derivatives of 3-Hydroxypyridine-N-oxide have shown significant therapeutic potential. For instance, in a model of intracerebral hemorrhage in rats, the administration of 3-Hydroxypyridine derivatives resulted in a lower severity of neurological disorders and a more rapid reduction in signs of neurodegeneration . These findings highlight the importance of dosage in determining the compound’s efficacy and potential adverse effects.

Metabolic Pathways

3-Hydroxypyridine-N-oxide is involved in several metabolic pathways. In microbial degradation, it undergoes hydroxylation to form dihydroxypyridine derivatives, which are further transformed by enzymes such as Fe2±dependent dioxygenase

Transport and Distribution

The transport and distribution of 3-Hydroxypyridine-N-oxide within cells and tissues are influenced by its chemical properties. The compound exists in ethanol as a free base and in acid medium as a conjugate acid . These forms can affect its localization and accumulation within different cellular compartments. Additionally, its interaction with specific transporters or binding proteins can influence its distribution within the cell.

Subcellular Localization

The subcellular localization of 3-Hydroxypyridine-N-oxide is determined by its chemical nature and interactions with cellular components. The compound’s ability to exist in different forms depending on the pH of the environment allows it to target specific cellular compartments. For instance, in acidic environments, it may localize to areas with lower pH, while in alkaline environments, it may be found in regions with higher pH . These localization patterns can impact its activity and function within the cell.

Properties

IUPAC Name

1-oxidopyridin-1-ium-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-5-2-1-3-6(8)4-5/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEZKRMAPQIBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216237
Record name Pyridin-3-ol 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6602-28-4
Record name 3-Hydroxypyridine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6602-28-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxypyridine 1-oxide
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Record name Pyridin-3-ol 1-oxide
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Record name Pyridin-3-ol 1-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 3-Hydroxypyridine N-oxide is a derivative of pyridine with a hydroxyl group at the 3-position and an oxygen atom bonded to the nitrogen, forming an N-oxide. Its molecular formula is C5H5NO2.

ANone: Various spectroscopic techniques have been employed to study 3-Hydroxypyridine N-oxide and its derivatives. These include:

  • NMR Spectroscopy: NMR studies, including 1H and 13C NMR, provide valuable information about the structure, tautomeric forms, and acid-base transformations of 3-Hydroxypyridine N-oxide and its derivatives. [, ]
  • Vibrational Spectroscopy: Infrared (IR) spectroscopy has been used to investigate the vibrational modes and structural features of 3-Hydroxypyridine N-oxide derivatives. []

ANone: The presence of both the N-oxide and the hydroxyl group significantly influences the reactivity of 3-Hydroxypyridine N-oxide.

  • Electrophilic Substitution: The N-oxide moiety activates the pyridine ring towards electrophilic substitution reactions, particularly at the 2- and 6-positions. The position and nature of substituents on the ring further influence the regioselectivity of these reactions. [, , , ]
  • Reaction with Active Hydrogen Compounds: 3-Hydroxypyridine N-oxide readily reacts with active hydrogen compounds like ethyl cyanoacetate and malononitrile in the presence of acetic anhydride. This reaction forms 2-substituted-3-acetoxypyridines, which can cyclize to form 3-substituted 2-aminofuro[3,2-b]pyridines under acidic conditions. [, ]

ANone: The N-oxide group influences the acidity of the hydroxyl group and the basicity of the nitrogen. Studies using NMR have investigated the acid-base transformations of 3-Hydroxypyridine N-oxide. [] The pKa values and tautomeric equilibria of this compound are impacted by the presence of the N-oxide.

ANone: Yes, 3-Hydroxypyridine N-oxide can act as a ligand in metal complexes. The oxygen atoms of both the hydroxyl group and the N-oxide can coordinate with metal ions. For instance, a cobalt(II) complex, Diaquabis(3-hydroxypyridine N-oxide)dithiocyanatocobalt(II), has been structurally characterized using X-ray crystallography, revealing the coordination mode of the ligand. [] This complexation behavior has also been explored for differentiating isomeric hydroxypyridine N-oxides using mass spectrometry. []

ANone: Research on pyridine metabolism, particularly in human and rat liver microsomes, has shown that it is metabolized to pyridine N-oxide (PNO), 2-pyridone (2PO), and 4-pyridone (4PO). [] This metabolic pathway provides insight into the potential metabolic fate of related compounds like 3-Hydroxypyridine N-oxide.

ANone: Yes, certain derivatives of 3-Hydroxypyridine N-oxide, particularly those incorporating a 2-(alpha-alkoxyimino)benzylpyridine moiety, have shown promising activity as potassium channel openers. [] These compounds exhibit vasorelaxant effects and have been investigated for their potential in treating hypertension.

ANone: While 3-Hydroxypyridine N-oxide itself has not been widely explored for materials applications, its use in the synthesis of temozolomide cocrystals highlights its potential in this area. [] Cocrystallization with compounds like 4,4'-bipyridine-N,N'-dioxide (BPNO) can alter the physicochemical properties of the drug, including its stability and solubility.

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